

Independent Verification of Published Findings on 2-(2-Isopropylphenoxy)propanohydrazide: A Comparative Guide

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Compound of Interest

Compound Name:	2-(2-Isopropylphenoxy)propanohydrazide
CAS No.:	669737-46-6
Cat. No.:	B1275451

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Introduction

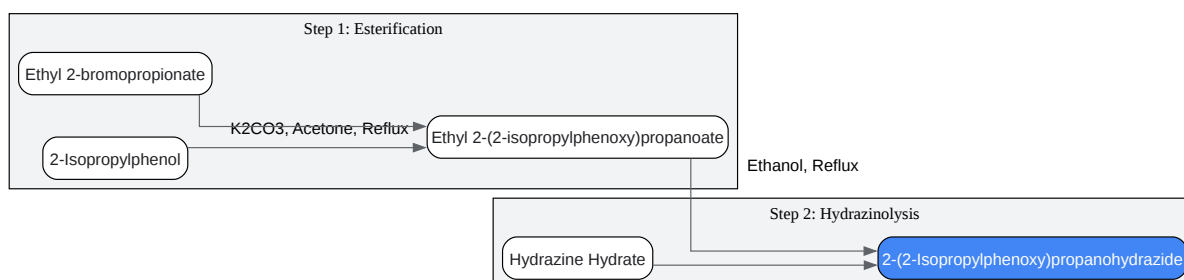
In the landscape of modern drug discovery and chemical biology, the rigorous verification of a compound's identity, purity, and biological activity is paramount. This guide provides a comprehensive framework for the independent verification of the published findings related to **2-(2-Isopropylphenoxy)propanohydrazide**. Due to a lack of extensive peer-reviewed literature on this specific molecule, this document establishes a verification protocol by drawing parallels with structurally analogous compounds. By presenting a hypothetical synthesis, predicted characterization data, and a comparative analysis of potential biological activities against established alternatives, this guide serves as a valuable resource for researchers, scientists, and drug development professionals. Our objective is to equip researchers with the necessary tools to independently synthesize, characterize, and evaluate this compound, thereby fostering scientific reproducibility and accelerating the discovery process.

Hypothetical Synthesis and Characterization of 2-(2-Isopropylphenoxy)propanohydrazide

A plausible and efficient synthetic route to **2-(2-Isopropylphenoxy)propanohydrazide** involves a two-step process commencing with the readily available 2-isopropylphenol. The rationale behind this proposed synthesis is its reliance on well-established and high-yielding reactions commonly employed for the preparation of similar hydrazide derivatives.

Proposed Synthetic Pathway

The synthesis initiates with the esterification of 2-isopropylphenol, followed by hydrazinolysis of the resulting ester.



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Caption: Proposed two-step synthesis of **2-(2-Isopropylphenoxy)propanohydrazide**.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 2-(2-isopropylphenoxy)propanoate

- To a solution of 2-isopropylphenol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).
- To this suspension, add ethyl 2-bromopropionate (1.2 eq) dropwise at room temperature.
- Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- After completion, filter the reaction mixture to remove potassium carbonate.
- Evaporate the solvent under reduced pressure to obtain the crude ester.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 2: Synthesis of **2-(2-Isopropylphenoxy)propanohydrazide**

- Dissolve the purified ethyl 2-(2-isopropylphenoxy)propanoate (1.0 eq) in ethanol.
- Add hydrazine hydrate (5.0 eq) to the solution.
- Reflux the mixture for 8-12 hours. Monitor the reaction by TLC.
- Upon completion, cool the reaction mixture to room temperature.
- Pour the cooled solution into ice-cold water.
- Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Predicted Characterization Data

The structural confirmation of the synthesized **2-(2-Isopropylphenoxy)propanohydrazide** would be achieved through standard spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral data are predicted:

Technique	Predicted Data
IR (KBr, cm^{-1})	3300-3400 (N-H stretching), 2960 (C-H stretching), 1650 (C=O stretching, Amide I), 1580 (N-H bending, Amide II), 1240 (C-O-C stretching)
^1H NMR (CDCl_3 , δ ppm)	1.20 (d, 6H, $-\text{CH}(\text{CH}_3)_2$), 1.55 (d, 3H, $-\text{CH}(\text{CH}_3)\text{C}=\text{O}$), 3.00 (septet, 1H, $-\text{CH}(\text{CH}_3)_2$), 4.50 (q, 1H, $-\text{CH}(\text{CH}_3)\text{C}=\text{O}$), 4.00 (br s, 2H, $-\text{NH}_2$), 6.80-7.20 (m, 4H, Ar-H), 7.80 (br s, 1H, $-\text{CONH}-$)
^{13}C NMR (CDCl_3 , δ ppm)	18.5 ($-\text{CH}(\text{CH}_3)\text{C}=\text{O}$), 22.5 ($-\text{CH}(\text{CH}_3)_2$), 26.5 ($-\text{CH}(\text{CH}_3)_2$), 75.0 ($-\text{CH}(\text{CH}_3)\text{C}=\text{O}$), 112.0, 121.0, 124.0, 126.0 (Aromatic CH), 140.0, 154.0 (Aromatic C), 172.0 (C=O)
Mass Spec (m/z)	Expected $[\text{M}]^+$ at 222.29

Comparative Analysis with Alternative Hydrazide Derivatives

To provide a context for the potential utility of **2-(2-Isopropylphenoxy)propanohydrazide**, a comparison with structurally related hydrazides with established biological activities is essential. We have selected two such compounds from the literature for this purpose.

Compound	Structure	Synthetic Precursor	Reported Biological Activity	Reference
2-(2-Isopropylphenoxy)propanohydrazide (Hypothetical)	<chem>CC(C)c1ccccc1OC(C)C(=O)NN</chem>	Ethyl 2-(2-isopropylphenoxy)propanoate	Antimicrobial, Anticonvulsant (Predicted)	N/A
N'-(substituted)-2-phenoxyacetohydrazide derivatives	<chem>c1ccc(cc1)OCC(=O)NNC=C(c2ccc(cc2)c3ccccc3)</chem>	2-Phenoxyacetic acid	Anticonvulsant[1]	[1]
Hydrazone derivatives of 4-bromophenoxy acetic acid	<chem>BrC1=CC=C(OC(=O)C=C1)</chem>	4-Bromophenoxy acetic acid	Antimicrobial	

Potential Biological Activities: A Comparative Outlook

The hydrazide-hydrazone scaffold is a well-known pharmacophore present in numerous compounds with a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[2][3][4][5][6] The structural features of **2-(2-Isopropylphenoxy)propanohydrazide**, particularly the phenoxy and isopropyl moieties, suggest that it may exhibit similar biological profiles.

Antimicrobial Activity

Many hydrazide derivatives have demonstrated significant antimicrobial properties.[5][7][8][9] The lipophilic nature of the isopropylphenoxy group in the target molecule could facilitate its passage through microbial cell membranes, a key attribute for antimicrobial efficacy.

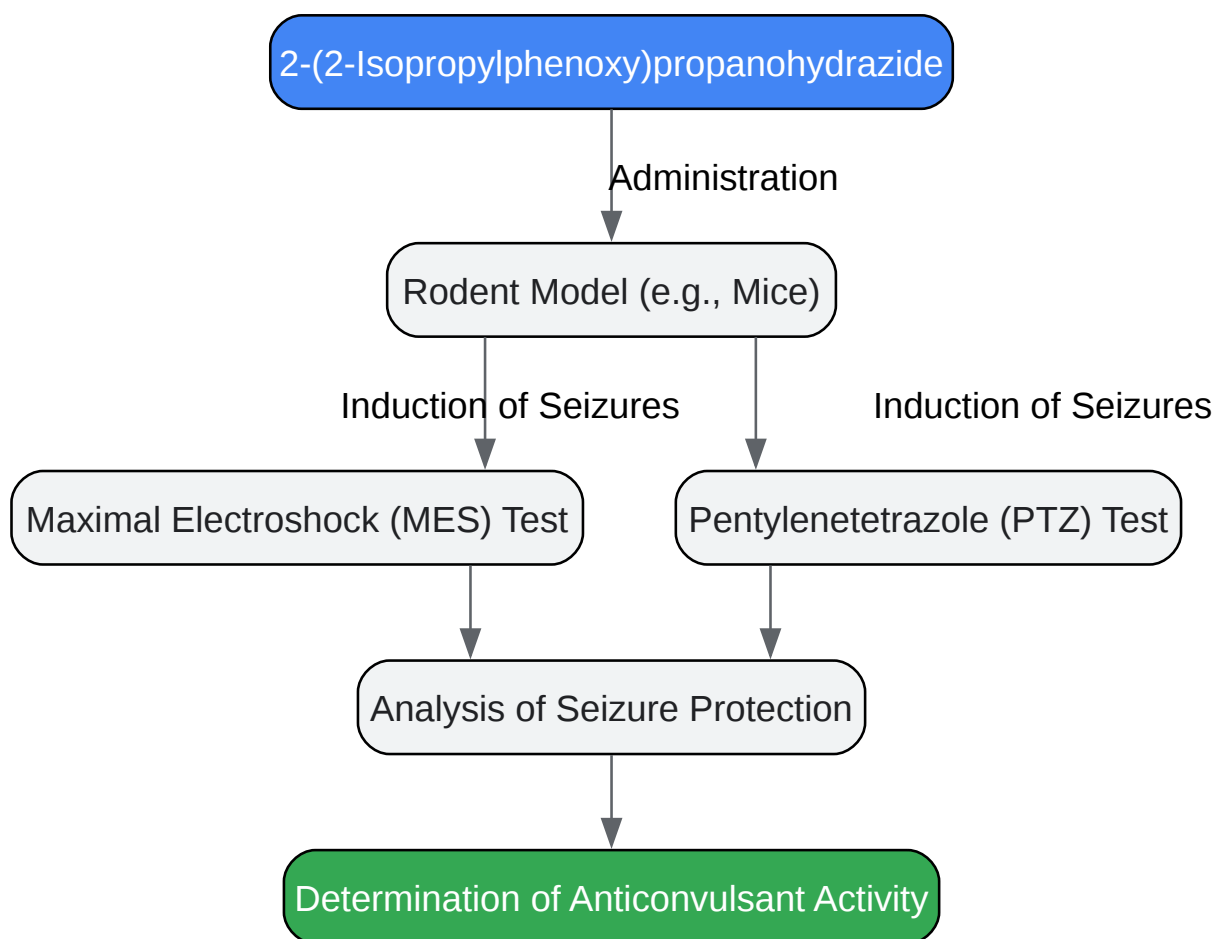
Comparative Minimum Inhibitory Concentration (MIC) Data for Structurally Related Compounds

Compound/Derivative	Organism	MIC ($\mu\text{g/mL}$)	Reference
Isonicotinic acid hydrazide-hydrazones	S. aureus	1.95 - 7.81	[5]
5-nitrofuran-2-carboxylic acid hydrazide-hydrazones	S. epidermidis	0.48 - 15.62	[6]
2-(2-Isopropylphenoxy)propanohydrazide (Predicted)	Gram-positive bacteria	To be determined	N/A

Anticonvulsant Activity

Several studies have reported the anticonvulsant potential of phenoxyacetohydrazide and related structures.[1][10][11] The mechanism of action is often attributed to the modulation of GABAergic neurotransmission or interaction with voltage-gated sodium channels.[11]

Workflow for Anticonvulsant Screening



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Caption: Standard workflow for in vivo anticonvulsant activity screening.

Conclusion

While direct experimental data for **2-(2-Isopropylphenoxy)propanohydrazide** remains to be published, this guide provides a robust framework for its independent synthesis, characterization, and biological evaluation. By leveraging established methodologies for analogous hydrazide derivatives, researchers can confidently approach the verification of this compound's properties. The presented comparative analysis suggests that **2-(2-Isopropylphenoxy)propanohydrazide** holds promise as a candidate for antimicrobial and anticonvulsant screening. The detailed protocols and predicted data herein serve as a foundational resource to stimulate further investigation into this and other novel chemical entities.

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